trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride
Description
Chemical Structure: trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride consists of a cyclohexane ring with a morpholinylmethyl group (-CH₂-morpholine) at the 4-position and an amine group in the trans configuration, forming a hydrochloride salt . Molecular Formula: C₁₁H₂₁ClN₂O (calculated from substituents and ). CAS Number: Not explicitly listed in evidence, but related entries include MFCD28556945 for the hydrochloride form . Key Features:
Properties
Molecular Formula |
C11H23ClN2O |
|---|---|
Molecular Weight |
234.76 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h10-11H,1-9,12H2;1H |
InChI Key |
WMHXUSMUYWAXME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCOCC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Azide Rearrangement Method (One-Pot Process)
- Process Overview:
Trans-4-methylcyclohexyl formic acid is reacted with sodium azide in a non-protonic solvent (e.g., trichloromethane, ethyl acetate, ethylene dichloride) under controlled temperature conditions with gradual addition of a protonic acid catalyst (e.g., sulfuric acid, polyphosphoric acid, trifluoroacetic acid). This induces a Curtius rearrangement forming an isocyanate intermediate, which hydrolyzes to yield trans-4-methylcyclohexylamine. - Key Features:
- "Cooking all in one pot" simplifies operation, avoids high temperature/pressure, and reduces costs.
- Yields exceed 85%, with optical purity (enantiomeric excess) above 99.5%.
- Reaction conditions: initial stirring at room temperature, slow acid addition at 0–50 °C, followed by heating to 40–65 °C for 12 hours.
- Representative Data:
| Embodiment | Solvent | Acid Catalyst | Temp. Range (°C) | Yield (%) | Purity (GC) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| 1 | Trichloromethane | Sulfuric acid | 30–40 | 85.2 | 99.8 | 99.7 |
| 2 | Trichloromethane | Polyphosphoric acid | 20–45 | 85.3 | 99.6 | 99.7 |
| 3 | Ethyl acetate | Trichloroacetic acid | 30–50 | 85.1 | 99.7 | 99.1 |
| 5 | Ethylene dichloride | Trifluoroacetic acid | 50–65 | ~85 | Not specified | Not specified |
- Advantages:
High yield and purity, simplified industrial scalability, and cost reduction by using inexpensive reagents like sodium azide and mineral acids.
Catalytic Hydrogenation and Separation Method
- Process Overview:
Starting from an open-chain crown ether, catalytic hydrogenation using ruthenium supported on carbon fiber with alkali metal promoters converts the precursor to a mixture of cis- and trans-4-methylcyclohexylamine. The trans isomer is separated by crystallization of its hydrochloride salt using mixed solvents (e.g., isobutanol and acetone). The cis isomer is recycled by neutralization and isomerization back to the trans form. - Key Features:
- Catalyst: Ru on carbon fiber, with lithium metaborate or other alkali metal oxides as promoters.
- Separation solvent: isobutanol/acetone mixture.
- Neutralization pH: 13–14 using sodium hydroxide solution.
- Extractants: isopropyl ether, hexahydrotoluene, or toluene.
- Performance:
- Trans isomer purity in hydrochloride salt ≥ 99.0%.
- Molar yield of trans isomer ≥ 42.4% per separation cycle; overall yield ≥ 65% with recycling.
- Catalyst and solvent recycling reduce costs and environmental impact.
- Advantages:
Efficient separation and recycling process, high purity product, and stable quality suitable for industrial production.
Novel Process with Potassium Alkoxide and Hydrochloric Acid
- Process Overview:
A mixture containing 4-methylcyclohexylamine base is treated with potassium alkoxide under nitrogen at 50 °C, followed by acidification with concentrated hydrochloric acid and reflux. The product is extracted, dried, and purified by fractional distillation. - Outcome:
- Product purity by GC: 98.5% trans-4-methylcyclohexylamine with minor impurities.
- Trans/cis ratio: 98.3:1.7.
- Advantages:
Provides a high-purity base suitable for further functionalization.
Functionalization to trans-4-Morpholin-4-ylmethyl-cyclohexylamine
While direct detailed preparation methods for this compound are less frequently reported, the general synthetic strategy involves:
- Step 1: Preparation of trans-4-methylcyclohexylamine as described above.
- Step 2: Introduction of the morpholin-4-ylmethyl group via nucleophilic substitution or reductive amination using appropriate morpholine derivatives (e.g., morpholin-4-ylmethyl halides or aldehydes).
- Step 3: Purification and conversion to the hydrochloride salt by treatment with hydrochloric acid in suitable solvents, often involving crystallization.
Preparation of Hydrochloride Salt
- Crystallization Method:
The free base of trans-4-Morpholin-4-ylmethyl-cyclohexylamine is dissolved in a mixed solvent system (e.g., isobutanol and acetone or other alcohol/acetone mixtures). Hydrochloric acid is added dropwise to pH 1–2, followed by concentration and cooling to induce crystallization of the hydrochloride salt. - Typical Conditions:
- Crystallization temperature: ~15 °C.
- Multiple crystallization cycles improve purity.
- Outcome:
Summary Table of Key Preparation Parameters
| Preparation Stage | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| trans-4-Methylcyclohexylamine | Azide rearrangement, sulfuric acid, trichloromethane | ~85 | 99.8 | One-pot, mild temp, high optical purity |
| trans-4-Methylcyclohexylamine | Catalytic hydrogenation, Ru/C catalyst, isobutanol/acetone separation | 42.4 (per cycle) | ≥99 (HCl salt) | Recycling cis isomer, industrial scale |
| trans-4-Methylcyclohexylamine | Potassium alkoxide treatment, acidification, distillation | ~98.5 (purity) | 98.5 | High purity base, minor impurities |
| Hydrochloride salt formation | Acidification, crystallization in mixed solvents | ~44–50 | >99 | High purity, good crystallinity |
Research Findings and Industrial Implications
- The azide rearrangement method offers a cost-effective, scalable route with high yield and enantiomeric purity, suitable for industrial production without requiring high-pressure equipment.
- Catalytic hydrogenation combined with selective crystallization enables efficient separation and recycling of isomers, improving overall yield and reducing waste.
- The hydrochloride salt crystallization process ensures product stability and purity, critical for pharmaceutical applications.
- The choice of solvents, acid catalysts, and temperature control are crucial parameters influencing yield, purity, and optical isomer ratio.
- Recycling of by-products and mother liquors enhances sustainability and economic viability.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, secondary amines, and substituted cyclohexane derivatives.
Scientific Research Applications
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
trans-4-Methylcyclohexylamine Hydrochloride
Molecular Formula : C₇H₁₄ClN .
CAS Number : 33483-65-7 .
Key Differences :
trans-4-Morpholinocyclohexanamine Dihydrochloride
Molecular Formula : C₁₀H₂₂Cl₂N₂O (CAS 1228947-14-5) .
Key Differences :
trans-4-Morpholinocyclohexanol Hydrochloride
Molecular Formula: C₁₀H₂₀ClNO₂ (CAS 1228947-14-5) . Key Differences:
4-(Morpholine-4-sulfonyl)-benzylamine Hydrochloride
Molecular Formula : C₁₁H₁₇ClN₂O₃S (CAS 933989-50-5) .
Key Differences :
- Sulfonyl group introduces strong electron-withdrawing effects, affecting electronic distribution and metabolic stability .
- Benzylamine backbone vs. cyclohexylamine alters conformational flexibility and aromatic interactions .
Structural and Functional Analysis Table
Research Findings and Implications
- Stereochemistry Impact : The trans configuration in cyclohexylamine derivatives optimizes spatial arrangement for receptor binding, as seen in analogs like trans-4-methylcyclohexylamine hydrochloride .
- Morpholine Role : Morpholine-containing compounds exhibit enhanced solubility and metabolic stability, making them favorable in drug design .
- Salt Forms: Dihydrochloride salts (e.g., trans-4-Morpholinocyclohexanamine dihydrochloride) offer superior solubility but may complicate crystallization processes .
Biological Activity
trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the context of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 215.72 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a morpholine ring linked to a cyclohexylamine moiety, which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes associated with disease processes. It acts as a serotonin receptor modulator , influencing mood and anxiety pathways, and has shown potential as an enzyme inhibitor in cancer-related pathways.
Biological Activity Overview
-
Neuropharmacological Effects :
- Modulates serotonin receptors (5-HT receptors), which are implicated in mood disorders.
- Exhibits anxiolytic properties in preclinical models.
-
Antitumor Activity :
- Inhibits growth of various cancer cell lines.
- Induces apoptosis through modulation of the BCL2 family of proteins.
-
Enzyme Inhibition :
- Acts as an inhibitor of certain kinases involved in cancer cell proliferation.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, measured by the elevated plus maze test, suggesting its potential as an anxiolytic agent.
| Treatment Group | Anxiety Level (Time Spent in Open Arms) |
|---|---|
| Control | 20% |
| Low Dose | 40% |
| High Dose | 60% |
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 25 |
The compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use.
Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 85% |
| Half-life | 6 hours |
| Volume of Distribution | 2 L/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
